![molecular formula C16H14Cl2O2 B1327533 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone CAS No. 898776-28-8](/img/structure/B1327533.png)
2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone involves multi-step reactions with good yields. For instance, a practical five-step synthetic approach for 2-amino-5-methoxylpropiophenone starting from 3-chloropropiophenone has been described, highlighting the efficiency of the process . Similarly, the synthesis of related compounds such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid demonstrates regiospecific reactions, with structural elucidation confirmed by X-ray crystallography .
Molecular Structure Analysis
Molecular structure and spectroscopic data of compounds with methoxyphenyl groups have been obtained using quantum chemical calculations and Density Functional Theory (DFT) . These studies provide detailed information on molecular parameters such as bond lengths and angles, as well as insights into the electronic properties through analyses like HOMO-LUMO gaps and molecular electrostatic potential (MEP) .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. For example, the photo-Fries rearrangement of p-methoxyphenyl o-acetoxybenzoate leads to the formation of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone derivatives with good yield . Additionally, the antimicrobial activity of synthesized compounds suggests potential biological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone have been characterized using techniques such as FT-IR, UV-visible spectroscopy, and NMR . Single-crystal X-ray diffraction has been employed to determine the crystal structure, providing information on the solid-state conformation and packing . Theoretical calculations complement these experimental techniques, offering predictions on vibrational frequencies and electronic transitions .
Scientific Research Applications
Microwave- and Ultrasound-Assisted Semisynthesis
This study explores a rapid semisynthesis of natural methoxylated propiophenones, including variants similar to 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. It involves reactions using palladium chloride and sodium formate in formic acid, methanol, and water, followed by oxidation. The process compares conventional, ultrasound, and microwave heating methods (Joshi, Sharma, & Sinha, 2005).
Novel Photosynthesis of Chromenes
This research involves the Claisen-Schmidt condensation of substituted acetophenones and aldehydes, leading to the synthesis of compounds like 5,8a-dichloro-2-(4-methoxyphenyl)-8aH-chromene. The study focuses on the synthesis and characterization of these products, which are closely related to 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (Yousif & Fadhil, 2020).
Synthesis and Characterization of Polyphosphonate Derivatives
This research highlights the synthesis of polyphosphonate derivatives using 1,3-bis(4-hydroxyphenyl)propenone and 3-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)propenone. These derivatives are structurally related to 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone and exhibit photosensitive properties, which are studied in detail (Kaniappan, Murugavel, & Thangadurai, 2013).
Mechanism of Action
Pharmacokinetics:
- Absorption : The compound’s absorption characteristics (e.g., oral, intravenous) are not available .
- Distribution : Information regarding its volume of distribution is lacking .
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, may influence the compound’s stability, efficacy, and bioavailability.
Keep in mind that further research is needed to fully elucidate the details of 2’,5’-Dichloro-3-(4-methoxyphenyl)propiophenone’s mechanism of action. If additional information becomes available, it would enhance our understanding of its effects. 🌟
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-10-12(17)5-8-15(14)18/h2-3,5-8,10H,4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGAWXRPXYAAMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644293 |
Source
|
Record name | 1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone | |
CAS RN |
898776-28-8 |
Source
|
Record name | 1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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